N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide is a complex organic compound belonging to the anthraquinone family. Its molecular formula is , and it has a molecular weight of approximately 454.45 g/mol. The compound features a benzamide structure with a benzoylamino group and a dimethylaminosulfonyl substituent, making it structurally unique among anthraquinones. The presence of both the benzoylamino and dimethylaminosulfonyl groups contributes to its potential reactivity and biological activity.
N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide exhibits various biological activities, primarily due to its anthraquinone core. These activities include:
The synthesis of N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide have focused on its binding affinity to various biological targets:
These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.
Several compounds share structural similarities with N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl) | Lacks dimethylaminosulfonyl group; simpler structure | |
Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl) | Contains chlorine instead of dimethylaminosulfonyl; different reactivity | |
N-(4-chloroanthraquinonyl)benzamide | Chlorine substitution impacts biological activity |
The uniqueness of N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide lies in its combination of functional groups that enhance its biological activity and potential therapeutic applications compared to other similar compounds. The presence of both the benzoylamino and dimethylaminosulfonyl moieties allows for diverse interactions with biological targets that are not present in simpler derivatives.